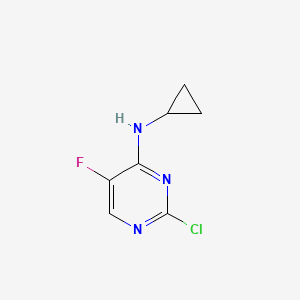

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine

Descripción general

Descripción

2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C7H7ClFN3 . It has a molecular weight of 187.6 .

Physical And Chemical Properties Analysis

The boiling point of 2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is predicted to be 352.5±27.0 °C . The density is predicted to be 1.553±0.06 g/cm3 . The pKa value is predicted to be 1.76±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine and its derivatives have been explored for their chemical synthesis and properties. For instance, Wada et al. (2012) discussed the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are relevant in the context of kinase inhibitors and are structurally related to 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine. They emphasized regioselective synthesis techniques, highlighting the compound's potential in anticancer applications (Wada et al., 2012).

Applications in Medicinal Chemistry

The research into 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine often connects to its potential applications in medicinal chemistry. For instance, Loksha et al. (2016) synthesized novel MC-1220 analogs, including derivatives of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine, for evaluation against HIV-1. This study showcases the potential of such compounds in antiviral therapies (Loksha et al., 2016).

Antibacterial Properties

The compound and its derivatives have also been studied for their antibacterial properties. Al-Hiari et al. (2007) examined new 8-nitrofluoroquinolone derivatives, including those structurally similar to 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine, for their antibacterial activities. Such research indicates the potential of these compounds in developing new antibiotics (Al-Hiari et al., 2007).

Potential in Tubulin Inhibition

Additionally, derivatives of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine have been investigated for their role in inhibiting tubulin polymerization. Zhang et al. (2007) synthesized a series of triazolopyrimidines, structurally related to our compound of interest, which showed unique mechanisms of tubulin inhibition, suggesting a potential application in cancer therapy (Zhang et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of potent antagonists against p2x7 receptors and as inhibitors of the JAK2 kinase .

Mode of Action

It can be inferred from related compounds that it may involve the formation of c-n bonds . This compound could interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

Given its potential role as a jak2 kinase inhibitor , it could impact the JAK-STAT signaling pathway, which is involved in processes such as cell proliferation, differentiation, cell migration, and apoptosis.

Result of Action

If it acts as a jak2 kinase inhibitor , it could potentially inhibit the proliferation of certain cells and induce apoptosis.

Propiedades

IUPAC Name |

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN3/c8-7-10-3-5(9)6(12-7)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMIWJUDZORNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2372823.png)

![Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2372830.png)

![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2372831.png)

![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![4-Ethyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2372835.png)

![3-[[1-(3-Methylbut-2-enyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2372841.png)

![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)

![2-[(Dimethylamino)methylidene]-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B2372845.png)